molecular formula C20H16N2O2S2 B2558398 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-54-8

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No.: B2558398
CAS No.: 478081-54-8
M. Wt: 380.48
InChI Key: CPKWRDZABPNAOO-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile is a multifunctionalized thiophene derivative of significant interest in medicinal chemistry and materials science research. This compound serves as a versatile scaffold for the design and synthesis of novel heterocyclic compounds, including potential purine analogs and other biologically active molecules . The presence of multiple functional groups, including the aminobenzoyl moiety and the (4-methoxybenzyl)sulfanyl) side chain, allows for diverse chemical modifications and enables structure-activity relationship studies . Compounds featuring similar thiophene-carbonitrile cores have demonstrated potential as key intermediates in developing therapeutic agents, with research applications spanning the investigation of enzyme inhibition pathways and the development of allosteric inhibitors for targets such as deoxyhypusine synthase (DHPS) . The structural architecture of this carbonitrile, particularly its electron-deficient system, also suggests potential utility in materials science for creating functional organic materials with unique electronic and self-assembly properties . This reagent is intended for research purposes only, providing scientists with a specialized building block for pharmaceutical development, chemical biology probes, and advanced material design.

Properties

IUPAC Name

4-amino-5-benzoyl-2-[(4-methoxyphenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-24-15-9-7-13(8-10-15)12-25-20-16(11-21)17(22)19(26-20)18(23)14-5-3-2-4-6-14/h2-10H,12,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWRDZABPNAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea, which is then cyclized with 2-bromo-3-benzoylpropionitrile under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile possesses notable antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets, where the amino and anilino groups can form hydrogen bonds with biological molecules. The thiophene and benzoyl groups may engage in hydrophobic interactions, modulating enzyme activity and receptor functions.

Antimicrobial Activity

The compound has been evaluated for its in vitro antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. Studies suggest that it demonstrates significant potency against these pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In terms of anticancer properties, this compound has shown promise in inhibiting cancer cell proliferation. Preliminary studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF7) and other types of human cancer cells. The compound's ability to inhibit microtubule polymerization positions it as a potential lead in the development of new antitumor agents.

Case Studies

  • Antimicrobial Evaluation : A study investigated the structure-activity relationship (SAR) of various derivatives related to this compound, revealing that modifications to the thiophene ring significantly affect antimicrobial potency.
  • Anticancer Screening : In another study, compounds structurally related to this compound were tested against multiple cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating superior activity compared to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiophene ring and benzoyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The methoxy group in the parent compound donates electrons via resonance, increasing electron density on the thiophene ring. This contrasts with the electron-withdrawing fluoro group in the 4-fluorobenzyl analog, which may enhance oxidative stability but reduce nucleophilicity .
  • Steric Considerations : The isopropyl substituent (CAS 478081-64-0) introduces steric bulk, which may hinder interactions with biological targets or catalytic sites compared to the planar aromatic substituents in other analogs .

Biological Activity

4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a benzoyl group, and a methoxybenzyl sulfanyl moiety, which contribute to its biological properties. The presence of the amino group enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.

The biological activity of this compound can be attributed to several mechanisms:

Biological Activity Data

The following table summarizes the biological activities reported for structurally related compounds:

Compound NameActivity TypeIC50 (µM)Reference
IMB-0523 (related derivative)Anti-HBV1.99
4-substituted methoxybenzoyl-aryl-thiazoleAnticancerLow nM range
4-Amino-5-benzoyl-N-methyl-2-(methylamino)-3-thiophenecarboxamideAnticancerNot specified

Case Studies

Case Study 1: Anticancer Evaluation
A series of experiments were conducted using derivatives of 4-amino-5-benzoyl compounds against various cancer cell lines. The results indicated that modifications in the structure significantly enhanced anticancer activity, with some compounds achieving IC50 values in the low nanomolar range against melanoma cells. These findings suggest that further optimization of the compound could yield more potent anticancer agents.

Case Study 2: Antiviral Screening
In vitro studies on related compounds demonstrated their ability to inhibit HBV replication effectively. These studies utilized HepG2 cell lines treated with varying concentrations of the compounds, showing a dose-dependent response in reducing viral DNA levels. Although specific data on this compound is not available, the promising results from similar compounds warrant further investigation into its antiviral potential.

Q & A

Q. How can the synthesis of 4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile be optimized for high purity and yield?

Methodological Answer:

  • Stepwise Functionalization: Begin with a thiophene core and sequentially introduce substituents (e.g., benzoyl, 4-methoxybenzylsulfanyl groups) via nucleophilic substitution or coupling reactions. Monitor intermediates using TLC or HPLC to ensure reaction progression.
  • Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the final product. Confirm purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS).
  • Yield Optimization: Adjust reaction parameters (temperature, catalyst loading, solvent polarity) using design-of-experiment (DoE) approaches. For example, elevated temperatures (80–100°C) may improve sulfanyl group incorporation .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • FT-IR and Raman Spectroscopy: Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C=S vibrations at 600–700 cm⁻¹) and conformational differences. Compare experimental spectra with density functional theory (DFT)-simulated spectra for validation .
  • NMR Analysis: Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve substituent environments (e.g., benzoyl aromatic protons at δ 7.5–8.0 ppm, methoxybenzyl protons at δ 3.8 ppm). 2D NMR (COSY, HSQC) clarifies connectivity .
  • UV-Vis Spectroscopy: Probe electronic transitions (e.g., π→π* in benzoyl groups) to correlate molecular conformation with optical properties, as seen in structurally related thiophenecarbonitriles .

Advanced Research Questions

Q. What strategies are recommended for identifying and characterizing polymorphs of this compound?

Methodological Answer:

  • High-Throughput Polymorph Screening: Use solvent evaporation, cooling crystallization, and slurry conversion in diverse solvents (e.g., ethanol, acetonitrile) to generate polymorphs. Monitor crystallization kinetics via in-situ Raman .
  • PXRD and VC-xPWDF Analysis: Compare experimental PXRD patterns with simulated diffractograms of candidate structures. The VC-xPWDF method accounts for lattice parameter variations, improving pattern matching accuracy .
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to detect phase transitions (e.g., endothermic melting peaks, exothermic solid-solid transitions). Thermogravimetric analysis (TGA) rules out solvent inclusion .

Q. How can thermodynamic stability relationships between polymorphs be determined?

Methodological Answer:

  • Solubility Studies: Measure solubility in multiple solvents (e.g., water, DMSO) at varied temperatures (0–100°C). Plot solubility vs. temperature to identify enantiotropic or monotropic relationships (e.g., higher solubility = metastable form) .
  • Slurry Conversion Experiments: Suspend polymorphs in a solvent under agitation. Monitor phase transitions via PXRD over 24–72 hours. The thermodynamically stable form will dominate at equilibrium .
  • Calorimetric Data: Integrate DSC heating curves to calculate free energy differences (ΔG) between forms. For example, ROY polymorphs show ΔG differences of 3–6 kJ/mol, stabilizing planar conformers .

Q. What experimental approaches are suitable for studying solid-solid phase transformations?

Methodological Answer:

  • Particle Size and Defect Analysis: Sieve crystals into size fractions (e.g., <88 µm, 125–177 µm). Track transformation rates via PXRD; larger particles may transform faster due to defect density .
  • Kinetic Modeling: Apply the Avrami-Erofe’ev equation: ln[ln(1α)]=nlnt+lnk\ln[-\ln(1-\alpha)] = n\ln t + \ln k, where α\alpha is conversion fraction, nn is the Avrami exponent. A 3D "nucleation and growth" mechanism often fits best .
  • Environmental Control: Test humidity effects using saturated salt solutions. For hydrophobic compounds like ROY, even 10% RH accelerates transformations by enhancing surface mobility at defect sites .

Q. How can computational methods predict crystal packing and polymorph stability?

Methodological Answer:

  • Crystal Structure Prediction (CSP): Use software (e.g., MOLPAK, GRACE) to generate hypothetical packing motifs. Rank structures by lattice energy (van der Waals, electrostatic terms) .
  • DFT and Hirshfeld Surface Analysis: Calculate intermolecular interaction energies (e.g., S···π, C–H···O contacts). Compare with experimental structures solved via SHELXL .
  • Molecular Dynamics (MD): Simulate temperature-dependent conformational flexibility. For example, ROY’s planar conformers stabilize via dipole-dipole interactions, which could apply to benzoyl/methoxybenzyl analogs .

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